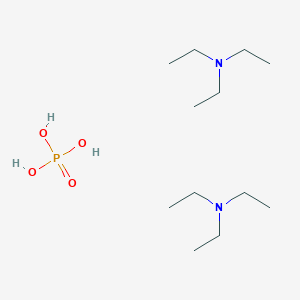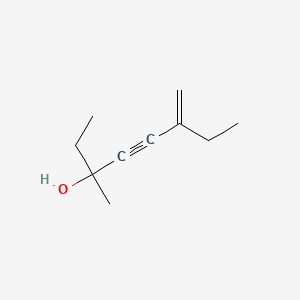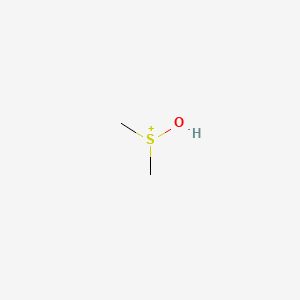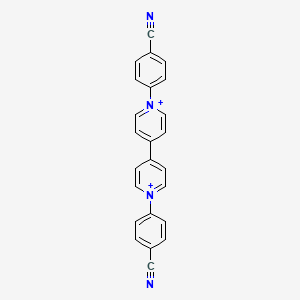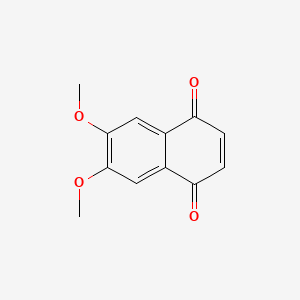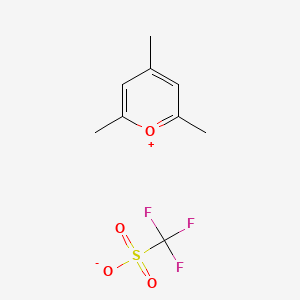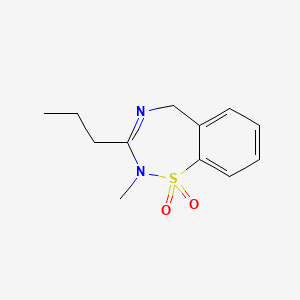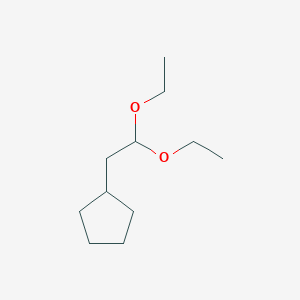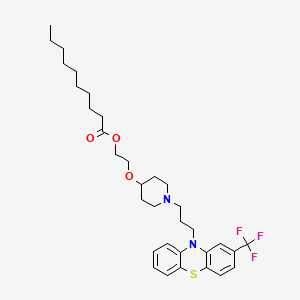
Glutaranilic acid, 3'-amino-4',6'-diiodo-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves several steps. One common method includes the iodination of aniline derivatives followed by methylation. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring. Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves its interaction with specific molecular targets. The iodine atoms in the compound play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- can be compared with other iodinated aniline derivatives. Similar compounds include:
3’-amino-4’,6’-diiodoaniline: Lacks the N-methyl group, resulting in different reactivity and applications.
3’-amino-4’,6’-diiodo-N-ethyl-:
Propriétés
Numéro CAS |
38622-28-5 |
|---|---|
Formule moléculaire |
C12H14I2N2O3 |
Poids moléculaire |
488.06 g/mol |
Nom IUPAC |
5-(3-amino-2,4-diiodo-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14I2N2O3/c1-16(9(17)3-2-4-10(18)19)8-6-5-7(13)12(15)11(8)14/h5-6H,2-4,15H2,1H3,(H,18,19) |
Clé InChI |
UMGRBMJCHMPETN-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C(=C(C=C1)I)N)I)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
